4-(Difluoromethoxy)-3-fluorobenzonitrile
Overview
Description
4-(Difluoromethoxy)-3-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene intermediates, which can be generated under weakly acidic conditions using potassium hydrogen fluoride (KHF2) as an activator . The difluorocarbene selectively inserts into the aliphatic O–H bond of a precursor compound, resulting in the formation of the difluoromethoxy group .
Industrial Production Methods
Industrial production methods for 4-(Difluoromethoxy)-3-fluorobenzonitrile often involve optimizing reaction conditions to achieve high yields and purity. For example, a convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . This method can be adapted for the production of this compound by modifying the starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or fluorine groups are replaced by other substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide (KOH) for difluoromethylation, and various metal catalysts for coupling reactions . Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation can result in the formation of difluoromethylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(Difluoromethoxy)-3-fluorobenzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by transforming growth factor-beta 1 (TGF-β1) in A549 cells . This inhibition is achieved through the suppression of key signaling pathways, such as the NF-κB and ERK1/2-MSK1 pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethoxy)-3-fluorobenzonitrile include:
4-(Difluoromethoxy)aniline: A compound with a similar difluoromethoxy group but different substituents on the benzene ring.
Difluoromethyl phenyl sulfide: A compound with a difluoromethyl group and a phenyl sulfide moiety.
Roflumilast: A compound synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde, used as a pharmaceutical agent.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and fluorine groups enhances its lipophilicity and permeability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWSJWLBGNEBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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